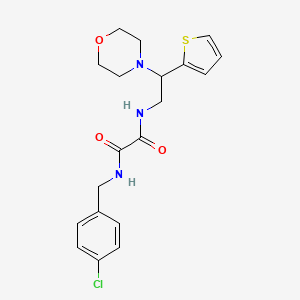

N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

Description

N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a bisubstituted oxalamide derivative featuring a 4-chlorobenzyl group and a morpholino-thiophene ethyl moiety. Oxalamides are characterized by their dual amide linkages, which confer structural rigidity and diverse biological activity.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O3S/c20-15-5-3-14(4-6-15)12-21-18(24)19(25)22-13-16(17-2-1-11-27-17)23-7-9-26-10-8-23/h1-6,11,16H,7-10,12-13H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAHKVAUPCDQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

Introduction of the 4-chlorobenzyl group: This step involves the nucleophilic substitution of the oxalamide with 4-chlorobenzyl chloride.

Attachment of the morpholino and thiophenyl groups: These groups can be introduced through nucleophilic substitution reactions using morpholine and thiophene derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the morpholino group suggests potential interactions with biological membranes or proteins, while the thiophene ring may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in their substituent groups, which critically influence physicochemical properties and bioactivity:

Key Observations :

- Morpholino vs. Adamantyl/Methoxy Groups: The morpholino-thiophene group in the target compound likely enhances solubility compared to adamantyl or methoxy substituents, which are more lipophilic .

- Halogenation : The 4-chlorobenzyl group, shared with compound 56, may improve binding to hydrophobic enzyme pockets or receptors, as seen in cytochrome P450 inhibitors .

- Synthetic Accessibility: The target compound’s synthesis would likely follow General Procedure 1 (amide coupling), as used for analogs like compound 56 (23% yield) and 17 (35% yield). The morpholino-thiophene ethyl group’s steric bulk could reduce yield compared to simpler substituents .

Physicochemical Properties

- Solubility: The morpholino group’s polarity likely increases aqueous solubility compared to adamantyl or methoxy-substituted analogs .

- Melting Point: Adamantyl derivatives (e.g., compound 10) exhibit high melting points (>210°C), whereas the target compound’s melting point may be lower due to reduced crystallinity from the morpholino-thiophene group .

Biological Activity

N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H22ClN3O3S

- Molecular Weight : 407.9 g/mol

- CAS Number : 923245-60-7

- InChI Key : BTAHKVAUPCDQBX-UHFFFAOYSA-N

The compound features a 4-chlorobenzyl group , a morpholino group , and a thiophen-2-yl group , all linked to an oxalamide backbone . This structural arrangement is significant because it may influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxalamide Backbone : This is achieved by reacting oxalyl chloride with an appropriate amine.

- Introduction of the 4-Chlorobenzyl Group : A nucleophilic substitution reaction is performed where 4-chlorobenzyl chloride reacts with the oxalamide.

- Incorporation of the Morpholino and Thiophenyl Groups : These groups are introduced through various coupling reactions.

Purification techniques such as recrystallization and chromatography are employed to ensure product purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects, including:

- Antitumor Activity : Preliminary studies suggest that compounds in this class may exhibit antitumor properties. For instance, related compounds have shown efficacy in inhibiting prostate cancer cell proliferation through pathways involving alpha1-adrenoreceptors .

Case Studies and Research Findings

- Antitumor Efficacy : Research indicates that related oxalamides demonstrate significant antitumor activity when tested on human cancer cell lines. For example, compounds similar to this compound have been evaluated using the sulforhodamine B (SRB) assay, indicating low micromolar concentrations can effectively reduce cell viability .

- Structure-Activity Relationships (SAR) : Studies exploring SAR have highlighted how modifications to the oxalamide structure can enhance or diminish biological activity. For instance, variations in substituents on the benzyl or morpholino groups have been shown to significantly impact potency against specific cancer cell lines .

- Potential for Drug Development : The unique properties of this compound position it as a promising candidate for further development as an anticancer agent or biochemical probe due to its ability to selectively target certain pathways in cancer cells .

Comparative Analysis

To provide context for the biological activity of this compound, a comparison with similar compounds can be useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide | Similar oxalamide structure with different thiophenyl substitution | Antitumor potential |

| N1-(4-methylbenzyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide | Methyl group instead of chlorine | Varying potency against cancer cells |

Q & A

Q. What are the key synthetic challenges in preparing N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and amide bond formation. Key challenges include stereochemical control and minimizing side reactions (e.g., hydrolysis of intermediates). Optimization strategies:

- Use anhydrous conditions and inert atmospheres to protect moisture-sensitive intermediates .

- Employ coupling agents like HATU or DCC for efficient amide bond formation .

- Monitor reaction progress via TLC or HPLC to adjust temperature and solvent polarity (e.g., switching from DMF to THF for better regioselectivity) .

Q. How can spectroscopic techniques (NMR, LC-MS) confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Verify substitution patterns (e.g., aromatic protons from the 4-chlorobenzyl group at δ 7.3–7.5 ppm, morpholine protons at δ 3.5–3.7 ppm) .

- LC-MS : Confirm molecular weight (e.g., expected [M+H]+ peak at m/z ~450) and purity (>95% by HPLC) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/NADPH depletion monitoring .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., IC50 determination) .

- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituting the 4-chlorobenzyl group) impact biological activity, and what computational tools can predict these effects?

- Methodological Answer :

- Comparative SAR Analysis : Synthesize analogs (e.g., 4-methylbenzyl or 4-ethoxybenzyl derivatives) and compare IC50 values in enzyme assays. For example, the 4-chloro group enhances lipophilicity and target binding vs. methoxy analogs .

- Computational Modeling :

- Docking Studies (AutoDock Vina) : Predict binding affinity to targets like kinases or cytochrome P450 enzymes .

- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with activity data .

Q. How can crystallography (e.g., SHELX refinement) resolve contradictory data in structural studies of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane) and refine using SHELXL .

- Twinning Analysis : Use SHELXD to handle twinned crystals (common in morpholine-containing compounds) .

- Validation Tools : Check R-factors (<5%) and electron density maps (e.g., absence of voids at the morpholine-thiophene junction) .

Q. What strategies mitigate off-target effects in pharmacological studies, and how can selectivity be validated?

- Methodological Answer :

- Proteome Profiling : Use affinity chromatography coupled with mass spectrometry to identify unintended protein interactions .

- Kinase Selectivity Panels : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) .

- CRISPR Knockout Models : Validate target specificity in cell lines lacking the putative target gene .

Q. How can metabolic stability and degradation pathways be studied to inform drug design?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .

- Stability Assays : Monitor degradation under varying pH (2–9) and temperature (25–37°C) to identify labile sites (e.g., morpholine ring oxidation) .

- Isotope Labeling : Use 14C-labeled compound to track metabolic pathways in vivo .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activity across studies?

- Methodological Answer :

- Standardized Protocols : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) .

- Batch Purity Verification : Re-test compound purity via NMR/HPLC; impurities >2% can skew results .

- Orthogonal Assays : Confirm activity using unrelated methods (e.g., SPR for binding affinity if fluorescence assays conflict) .

Q. What experimental controls are critical when studying this compound’s mechanism of action?

- Methodological Answer :

- Negative Controls : Use structurally similar but inactive analogs (e.g., N1-(4-methylbenzyl) derivative) .

- Pharmacological Inhibitors : Co-treat with known pathway inhibitors (e.g., wortmannin for PI3K) to confirm target engagement .

- Knockdown/Overexpression Models : Validate mechanism using siRNA or CRISPR-edited cell lines .

Tables

Table 1 : Structural Comparison of Analogous Oxalamides

| Compound | Substituent (R) | Key Biological Activity | LogP |

|---|---|---|---|

| N1-(4-chlorobenzyl)-...oxalamide | Cl | Anticancer (IC50 = 1.2 µM) | 3.8 |

| N1-(4-methoxybenzyl)-...oxalamide | OCH3 | Anti-inflammatory (IC50 = 8 µM) | 2.5 |

| N1-(4-methylbenzyl)-...oxalamide | CH3 | Weak kinase inhibition | 3.1 |

Table 2 : Key Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR | δ 7.41 (d, 2H, Ar-Cl), δ 3.56 (m, 4H, morpholine), δ 6.85 (t, 1H, thiophene) |

| LC-MS | [M+H]+ = 451.2 (calc. 450.1), purity >95% (HPLC, C18 column, 80% MeOH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.